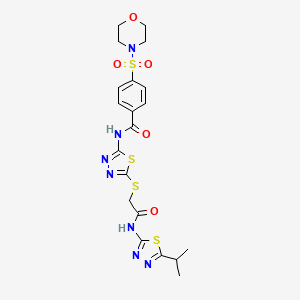

N-(5-((2-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C20H23N7O5S4 and its molecular weight is 569.69. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-((2-((5-isopropyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound that incorporates multiple pharmacophoric elements, including thiadiazole and benzamide moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the biological activity of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of the compound involves a multi-step process that typically includes the formation of the thiadiazole ring followed by the introduction of the morpholino sulfonyl and benzamide groups. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Numerous studies have reported on the anticancer properties of compounds containing thiadiazole and benzamide structures. For instance:

- A series of benzamide derivatives with thiadiazole scaffolds demonstrated promising anticancer activity against various human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The compounds exhibited GI50 values comparable to standard drugs like Adriamycin .

- Specifically, derivatives containing the 1,3,4-thiadiazole moiety have shown selective cytotoxicity against cancer cell lines. For example, compounds with specific substitutions on the thiadiazole ring displayed IC50 values in the low micromolar range against leukemia cell lines .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been extensively studied:

- Compounds featuring 1,3,4-thiadiazole rings have been reported to exhibit significant antibacterial and antifungal activities. For example, certain derivatives showed higher antimicrobial efficacy compared to standard antibiotics like ciprofloxacin and fluconazole. The minimum inhibitory concentrations (MICs) for these compounds were often in the range of 32–42 μg/mL against various bacterial strains .

- Notably, compounds with halogen substitutions on the phenyl ring demonstrated enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of these compounds:

| Substituent | Activity | Remarks |

|---|---|---|

| Halogen at phenyl | Increased antibacterial activity | Particularly effective against Gram-positive bacteria |

| Oxygenated substituents | Enhanced antifungal properties | Showed significant inhibition against Candida albicans |

| Morpholino group | Improved solubility and bioavailability | Contributes to overall pharmacological profile |

The presence of specific functional groups significantly influences both the potency and selectivity of these compounds against various biological targets.

Case Studies

- Thiadiazole Derivatives : A study on a series of 1,3,4-thiadiazole derivatives revealed that modifications at specific positions led to enhanced anticancer activity. For instance, a derivative with a p-nitroaniline moiety exhibited superior antibacterial effects compared to its analogs lacking this substitution .

- Molecular Docking Studies : Molecular docking studies have provided insights into how these compounds interact with their biological targets. For example, docking simulations indicated that certain derivatives form critical hydrogen bonds with target proteins involved in cancer cell proliferation .

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O5S4/c1-12(2)17-23-24-18(34-17)21-15(28)11-33-20-26-25-19(35-20)22-16(29)13-3-5-14(6-4-13)36(30,31)27-7-9-32-10-8-27/h3-6,12H,7-11H2,1-2H3,(H,21,24,28)(H,22,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUUEHHBGVXFBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O5S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.